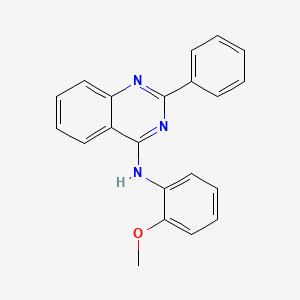

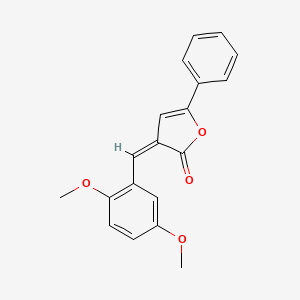

2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate often involves multi-component reactions, which can efficiently combine various substrates into complex structures. For instance, a novel synthesis approach for substituted furo[3,2-c]chromen-4-ones has been developed using substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. This method involves sequential reactions including Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, under mild conditions (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, has been characterized to show a crystalline form in space group P2(1)/n. The structure exhibits an anti-rotamer conformation about the C-N bond with the amide O atom being trans- or cis-related to the O atom of the pyran ring (Reis et al., 2013).

Chemical Reactions and Properties

The reactivity of such compounds often involves the formation of intermediates that can undergo various transformations. For example, the synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4 H-furo[3, 2-c]chromene-4(2H)-one from dibenzoylacetylene and 4-hydroxycoumarine demonstrates the potential for creating functionalized derivatives through reactions with nucleophiles like alcohols, amines, or trialkyl phosphites (Khalilzadeh et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

A notable application of 2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate derivatives is in antimicrobial agents. Desai et al. (2017) synthesized novel coumarin derivatives containing cyanopyridine and furan, displaying antimicrobial activity against several bacteria and fungi. These compounds, including 2-oxo-2H-chromen-3-yl nicotinonitriles, showed high activity comparable to ampicillin against E. coli and P. aeruginosa (Desai, Satodiya, Rajpara, Joshi, & Vaghani, 2017).

Synthesis and Characterization

Various methods for synthesizing 2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate derivatives have been explored. Khalilzadeh et al. (2011) described an efficient synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4H-furo[3, 2-c]chromene-4(2H)-one, highlighting the potential for creating functionalized 2-phenyl-4H-furo[3,2-c] chromen derivatives (Khalilzadeh, Hossaini, Charati, Hallajian, & Rajabi, 2011).

Catalyst-Free Synthesis

He et al. (2012) developed a catalyst-free synthesis method for diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-8-ols in aqueous media under microwave irradiation, showcasing an environmentally friendly approach to synthesizing these compounds (He, Zhang, Cui, Wang, & Fan, 2012).

Biomedical Applications

Zhou et al. (2013) synthesized 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones through a four-component reaction, yielding structures with potential biomedical applications (Zhou, Liu, Li, Liu, Li, Liu, Yao, & Wang, 2013).

Electrochemical and Optical Properties

Yigit et al. (2014) studied novel terthienyl based azobenzene, coumarine, and fluorescein containing polymers, including 2,2′:5′,2″-terthien-3′-ylmethoxy)-2H-chromen-2-one derivatives, for their electrochemical and optical properties. This research highlights the potential use of these compounds in electrochromic materials (Yigit, Udum, Güllü, & Toppare, 2014).

Fluorescence Emissions

Shi et al. (2018) reported on the synthesis of polycyclic heteroaromatic coumarins, showing strong fluorescence emissions in ethanol solution. This study emphasizes the application of these compounds in fluorescent materials (Shi, Kang, Wang, Liang, & Zhang, 2018).

Eigenschaften

IUPAC Name |

(2-oxo-4-phenylchromen-7-yl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-12-16(13-5-2-1-3-6-13)15-9-8-14(11-18(15)25-19)24-20(22)17-7-4-10-23-17/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDJJVJCMQHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)